In-Depth Technical Guide: The Mechanism of Action of AC-262536 on Androgen Receptors
In-Depth Technical Guide: The Mechanism of Action of AC-262536 on Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available data. The detailed experimental protocols from the primary characterization study by Piu et al. (2008) were not accessible and are therefore summarized based on available information.
Executive Summary
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects with a favorable safety profile in preclinical studies. Developed by Acadia Pharmaceuticals, it acts as a potent and selective partial agonist of the androgen receptor (AR).[1][2][3] This tissue-selective action, promoting muscle growth while having minimal effects on androgenic tissues like the prostate, positions AC-262536 as a compound of interest for conditions such as muscle wasting and osteoporosis.[4][5] This guide provides a comprehensive overview of the mechanism of action of AC-262536, detailing its binding affinity, functional activity, and the preclinical evidence supporting its selective anabolic effects.
Core Mechanism of Action at the Androgen Receptor
AC-262536 functions as a selective modulator of the androgen receptor.[6][7] Unlike traditional anabolic steroids, which are full agonists and can lead to a range of undesirable side effects, AC-262536 exhibits partial agonism.[1][2] This means it binds to the androgen receptor and initiates a cellular response, but to a lesser degree than endogenous androgens like testosterone (B1683101).[1] This nuanced interaction is believed to be the basis for its tissue-selective effects.[8]
Binding Affinity and Selectivity
AC-262536 demonstrates a high binding affinity for the androgen receptor, with a reported Ki value of 5 nM.[7] This affinity is comparable to or greater than some natural androgens, indicating a strong interaction with the receptor.[7] Critically, AC-262536 shows no significant affinity for other tested receptors, highlighting its selectivity for the androgen receptor.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for AC-262536 in preclinical studies.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 5 nM | [7] |
| Nature of Activity | Partial Agonist | [1][2] |
| In Vivo Anabolic Activity (vs. Testosterone) | Value | Reference |
| Maximal Anabolic Effect (Levator Ani Muscle) | ~66% of Testosterone | [7] |
| In Vivo Androgenic Activity (vs. Testosterone) | Value | Reference |
| Maximal Androgenic Effect (Prostate Gland) | ~27% of Testosterone | [7] |
| Anabolic:Androgenic Ratio | Approximately 2.45:1 |
| Effect on Luteinizing Hormone (LH) in Castrated Rats | Value | Reference |
| LH Suppression | Potent suppression of elevated LH levels | [1][2] |
| Dosage for 40% LH Decrease | 3 mg/kg | [6] |
| ED50 for LH Suppression | 2.8 mg/kg | [6] |
| In Vitro Activity in LNCaP Prostate Cancer Cells | Value | Reference |
| Effect | Functional antagonist | [6] |
| Inhibition of DHT-induced proliferation (at 100 nM) | 47.2 ± 12.2% | [6] |
| Inhibition of DHT-induced proliferation (at 1 µM) | 50.7 ± 7.6% | [6] |
Experimental Protocols Overview
While the full detailed experimental protocols from the primary literature were not accessible, the following is a summary of the methodologies used based on available abstracts and secondary sources.
In Vitro Characterization
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Functional Cell-Based Assays: The initial identification and characterization of AC-262536 were performed using a functional cell-based assay.[1][2] These assays typically involve cells that are engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. The activity of the compound as an agonist or antagonist is determined by measuring the expression of the reporter gene.
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Radioligand Binding Assays: To determine the binding affinity (Ki) of AC-262536 for the androgen receptor, competitive radioligand binding assays were likely conducted. These assays measure the ability of the unlabeled compound (AC-262536) to displace a radiolabeled ligand that is known to bind to the androgen receptor.
In Vivo Efficacy and Selectivity
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Animal Model: A 2-week chronic study was conducted in castrated male rats.[1][2] Castration induces muscle atrophy and an increase in luteinizing hormone (LH) levels, providing a model to assess both the anabolic and hormonal effects of the compound.
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Anabolic Activity Assessment: The primary endpoint for anabolic activity was the measurement of the wet weight of the levator ani muscle, a well-established indicator of the anabolic effects of androgens in this model.[1][2]
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Androgenic Activity Assessment: The androgenic effects were evaluated by measuring the wet weights of the prostate and seminal vesicles.[1][2] The lower impact on these tissues compared to testosterone demonstrates the tissue selectivity of AC-262536.
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Hormonal Activity Assessment: The effect on the hypothalamic-pituitary-gonadal (HPG) axis was assessed by measuring the suppression of elevated plasma LH levels.[1][2]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of AC-262536 at the Androgen Receptor
Caption: Signaling pathway of AC-262536 as a partial agonist of the androgen receptor.
Experimental Workflow for Characterization of AC-262536
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
